2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile
Description
2-(1-Amino-2,2,2-trifluoroethyl)-benzonitrile (C₉H₇F₃N₂) is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a 1-amino-2,2,2-trifluoroethyl group at the 2-position. This compound exists in enantiomeric forms, with (R)- and (S)-configurations documented . Its molecular weight is 200.16 g/mol, with a monoisotopic mass of 200.056133 . The trifluoroethylamino moiety confers strong electron-withdrawing properties, enhancing stability and influencing interactions with biological targets.
Key applications include its role as a synthetic intermediate in androgen receptor inhibitors, such as compound 15a (4-(3-(4-(1-Amino-2,2,2-trifluoroethyl)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile), which exhibits potent activity against castration-resistant prostate cancer (CRPC) .
Properties
CAS No. |
886368-74-7 |
|---|---|
Molecular Formula |
C9H7F3N2 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4,8H,14H2 |
InChI Key |
DGGKCLUWNDUVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material
The primary starting material is m-trifluoromethyl fluorobenzene (meta-trifluoromethyl fluorobenzene), which undergoes regioselective bromination followed by cyanation and amination.
Step 1: Location Bromination
- Reagents: m-trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid (vitriol oil), and dibromo hydantoin (C5H6Br2N2O2).
- Conditions: The mixture is stirred and refluxed with gradual addition of dibromo hydantoin over 5-7 hours.
- Reaction: Introduction of bromine at the 4-position relative to the trifluoromethyl group.
- Outcome: Formation of 4-fluoro-2-(trifluoromethyl) bromobenzene with >98% purity.
- Yield: Approximately 260 kg from 200 kg starting material (about 98% content).
- Notes: Molar ratio of dibromo hydantoin to starting material is about 0.6:1; glacial acetic acid consumption is 4–5 L per kg of starting material; sulfuric acid weight ratio to starting material is 5–20:100.
Step 2: Cyanation (Cyanic Acid Displacement)
- Reagents: Quinoline, cuprous cyanide (CuCN), and the brominated intermediate.
- Conditions: Stirring and refluxing for approximately 20 hours with slow addition of brominated compound to quinoline and cuprous cyanide.
- Reaction: Nucleophilic substitution of bromine with cyanide to form 4-fluoro-2-trifluoromethyl benzonitrile.
- Yield: About 200 kg from 260 kg brominated intermediate.
- Notes: Molar ratio of cuprous cyanide to brominated intermediate is 1:1 to 1.1:1; quinoline consumption is 3–5 L per kg of brominated intermediate.
Step 3: Aminolysis (Amination with Ammonia)
- Reagents: Liquid ammonia, ethanol as solvent, and the nitrile intermediate.
- Conditions: The nitrile is dissolved in ethanol, liquid ammonia is added, and the mixture is heated at 120 °C for 8 hours in an airtight reactor.
- Reaction: Replacement of the fluorine atom by an amino group, yielding 4-amino-2-trifluoromethyl benzonitrile.
- Yield: Approximately 168 kg from 200 kg nitrile intermediate.
- Workup: The crude product is treated with toluene for purification.
- Purity: Product purity exceeds 99%.
- Notes: The process is efficient with low consumption of strong acids and cuprous cyanide, and minimal harmful emissions.
Summary Table of Preparation Parameters
| Step | Reagents & Conditions | Reaction Time | Yield (kg) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Bromination | m-trifluoromethyl fluorobenzene, acetic acid, sulfuric acid, dibromo hydantoin; reflux | 5-7 hours | 260 | >98 | Molar ratio dibromo hydantoin:substrate 0.6:1 |
| 2. Cyanation | Quinoline, cuprous cyanide; reflux stirring | ~20 hours | 200 | Not specified | CuCN:substrate mol ratio 1-1.1:1; quinoline 3-5 L/kg |
| 3. Aminolysis | Liquid ammonia, ethanol; 120 °C, sealed reactor | 8 hours | 168 | >99 | Final purification with toluene |
Additional Notes on Preparation
- The described three-step synthetic route is noted for its simplicity, short reaction path, and use of readily available commercial reagents.
- The process minimizes the use of strong acids and toxic reagents, reducing environmental impact and production costs.
- The total product yield across all steps is approximately 73–75%.
- The product obtained is consistent in color and high in purity, suitable for pharmaceutical and agrochemical applications.
- The method has been patented and demonstrated at scale, indicating industrial feasibility.
Related Compounds and Alternative Methods
While the focus is on 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile, related trifluoroethyl amides such as 2-amino-N-(2,2,2-trifluoroethyl) acetamide have been prepared via alternative methods involving amide formation and deprotection steps. These methods often use protected glycine derivatives and trifluoroethylamine, followed by mild deprotection without hazardous hydrogen gas, but are distinct from the aromatic benzonitrile synthesis route described here.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
It appears the user is asking about the applications of (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, based on the search results.
Scientific Research Applications
(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a compound that has applications across various scientific disciplines. It is particularly valuable in medicinal chemistry due to the presence of a trifluoromethyl group, which enhances its pharmacological properties.
Chemistry
- It serves as an intermediate in synthesizing various organic compounds.
Biology
- It functions as a building block for creating biologically active molecules.
Medicine
- It is a key intermediate in synthesizing pharmaceuticals, such as bicalutamide, which is used to treat prostate cancer.
- Research suggests that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. This compound has been studied as a precursor in synthesizing potent anticancer agents.
Industry
- It is used in producing agrochemicals and materials with specific properties.
Chemical Reactions
(R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo several types of chemical reactions:
- Oxidation: This reaction can introduce additional functional groups or modify existing ones.
- Reduction: This reaction can convert the nitrile group to an amine.
- Substitution: This reaction can replace one functional group with another, often using reagents like cuprous cyanide.
Common reagents used in these reactions include bromine for bromination, cuprous cyanide for cyano group substitution, and ammonium bisulfate for aminolysis. The major products formed from these reactions depend on the specific conditions and reagents used; for example, the substitution reaction with cuprous cyanide yields 4-amino-2-trifluoromethylbenzonitrile.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles in Anticancer Therapeutics
Key Observations :
- The trifluoroethylamino group in the target compound enhances receptor binding affinity compared to non-fluorinated analogs (e.g., 1c, 1h) .
- 15a demonstrates superior anticancer specificity due to synergistic effects of the trifluoroethylamino and thiohydantoin moieties .
Fluorinated Benzonitrile Derivatives
Key Observations :
- Positional isomerism (e.g., C2 vs. C3 substitution) significantly alters electronic properties and biological activity .
- Bromine in 2,6-bis(trifluoroethoxy)-3-bromobenzonitrile enhances reactivity for cross-coupling reactions, unlike the target compound’s amino group .
Stereochemical Variations
Key Observations :
- Enantiomers exhibit differential binding to biological targets, with the (R)-form showing enhanced activity in androgen receptor inhibition .
Biological Activity
2-(1-Amino-2,2,2-trifluoro-ethyl)-benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a trifluoroethyl group that enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 201.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | 3.5 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to modulate the compound's activity by influencing its binding affinity to these targets . This compound has been studied for its potential in inhibiting various cancer-related pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines:
- CEM-13 (human childhood T acute lymphoblastic leukemia)
- U-937 (human adult acute monocytic leukemia)
- MCF-7 (human breast adenocarcinoma)
Table 2: Cytotoxic Activity
| Cell Line | IC50 (µM) |
|---|---|
| CEM-13 | 0.15 |
| U-937 | 0.20 |
| MCF-7 | 0.25 |
These values indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutics .
Study 1: In vitro Evaluation
In a study evaluating various derivatives of benzonitrile compounds, this compound was found to induce apoptosis in cancer cells in a dose-dependent manner. Flow cytometry analysis showed significant increases in apoptotic cell populations at concentrations above its IC50 values .
Study 2: Pharmacokinetic Assessment
Another research focused on the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability in vitro. The study indicated that the compound could effectively reach therapeutic concentrations in vivo .
Mechanistic Insights
The interaction of this compound with target receptors was elucidated through molecular docking studies. These studies suggested that the compound binds effectively to active sites of enzymes involved in tumor growth and proliferation .
Q & A
Q. What are the recommended synthetic routes for 2-(1-amino-2,2,2-trifluoroethyl)-benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Me₃Al-mediated condensation of 2-(2-oxo-2-phenylethyl)benzonitrile with amines under anhydrous conditions (toluene, 110°C, 8 hours) yields isoquinoline derivatives, achieving isolated yields up to 85% . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalysts : Me₃Al facilitates imine intermediate formation, critical for cyclization .
- Temperature : Elevated temperatures (110–120°C) improve reaction kinetics but require inert atmospheres to prevent decomposition.
Q. How can researchers characterize the stereochemical purity of this compound, particularly its enantiomers?
Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR using chiral solvating agents resolves enantiomers. For example:
Q. What are the key reactivity patterns of the trifluoroethylamine and benzonitrile groups in this compound?
Methodological Answer:
- Trifluoroethylamine : Acts as a strong electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution. Reacts with electrophiles (e.g., aldehydes) to form imines .
- Benzonitrile : Reduces to primary amines using LiAlH₄ or catalyzes cyclization in the presence of transition metals (e.g., Pd) .
Advanced Research Questions
Q. How do enantiomeric differences impact biological activity, and what experimental strategies validate these effects?
Methodological Answer: Enantiomers exhibit distinct binding affinities due to stereoelectronic effects. For example:
Q. How can computational models predict synthetic pathways or resolve contradictions in reported reaction outcomes?
Methodological Answer: AI-driven tools (e.g., Template_relevance models) analyze databases (PISTACHIO, Reaxys) to prioritize plausible routes. For instance:
- Contradiction resolution : Conflicting reports on oxidation products (carboxylic acids vs. aldehydes) are addressed by simulating transition states using DFT calculations to identify thermodynamically favored pathways .
- Route optimization : Predicts precursors with >90% accuracy by scoring synthetic feasibility (e.g., atom economy, step count) .
Q. What strategies mitigate challenges in pharmacological testing, such as low solubility or off-target effects?
Methodological Answer:
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility .
- Target specificity : Structure-activity relationship (SAR) studies modify the benzonitrile moiety (e.g., introducing halogens) to enhance selectivity. For example, 4-[2-(3-chlorophenyl)ethenyl] derivatives show 3-fold higher activity against MDA-MB-231 cells .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
